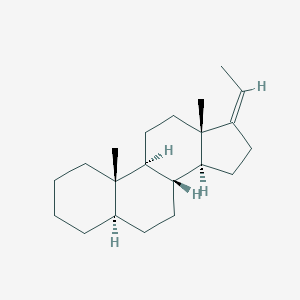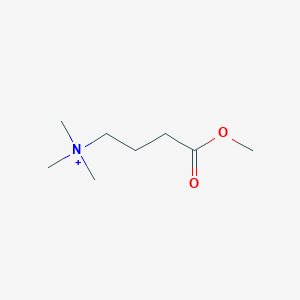
1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione
Descripción general
Descripción
1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1,3-dimethyl-5-nitro-2,4,6-pyrimidinetrione or 1,3-dimethyl-5-nitropyrimidin-2,4,6-trione, is an organic compound with a molecular formula of C5H5N3O3. It is a colorless, crystalline solid that is soluble in water and ethanol. 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione is a member of the nitropyrimidine family of compounds and has been studied for its potential applications in a variety of scientific research fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Sharma et al. (2017) synthesized 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione and performed crystal structure analysis and DFT studies. The study found that the compound exists in the enol tautomer rather than keto, stabilized by strong H-bonding. Theoretical calculations supported the stability of the enol form over the keto form at room temperature (Sharma et al., 2017).
Mechanism of Free Radical Formation :
- Lorenz & Benson (1975) explored the formation of iminoxy radicals in nitromethyl pyrimidines, including 1,3-dimethyl-5-nitrouracil, when exposed to ionizing radiation. The study contributed to understanding the radical formation mechanism in nitropyrimidines (Lorenz & Benson, 1975).
Novel Heterocyclic Compounds :
- Jalilzadeh & Pesyan (2011) reported the synthesis of new heterocyclic compounds involving 1-methylpyrimidine-(1H,3H,5H)-2,4,6-trione. The study explored the reaction with cyanogen bromide and various aldehydes, yielding compounds with potential biological activities (Jalilzadeh & Pesyan, 2011).
Potential as Anti-Diabetic Agent :
- Barakat et al. (2015) synthesized a derivative of 1,3-dimethylpyrimidine-2,4,6-trione and investigated its structure and biological activity. The compound was identified as a potent inhibitor of α-glucosidase, suggesting its potential as an anti-diabetic agent (Barakat et al., 2015).
Propiedades
IUPAC Name |
1,3-dimethyl-5-nitro-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNHVEFLJGTPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382946 | |
| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
14305-99-8 | |
| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



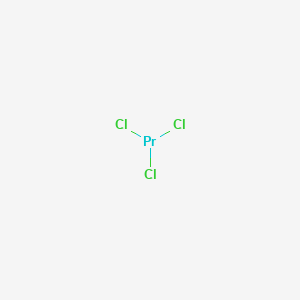
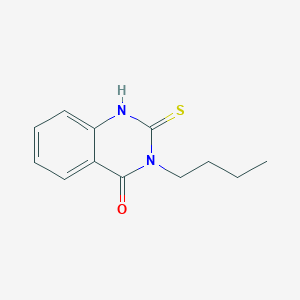
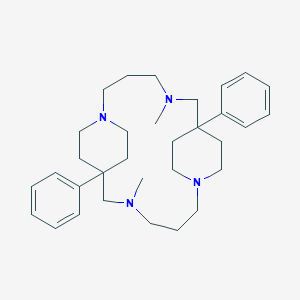
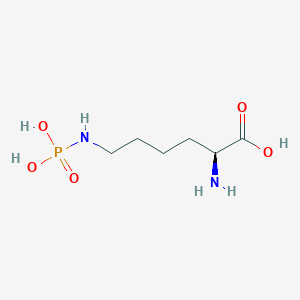

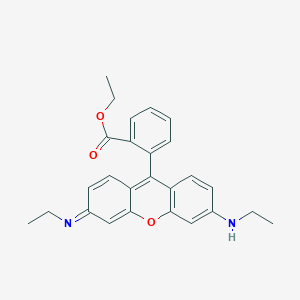
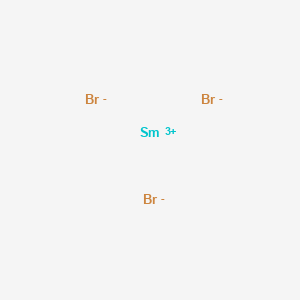
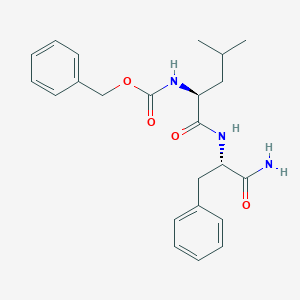
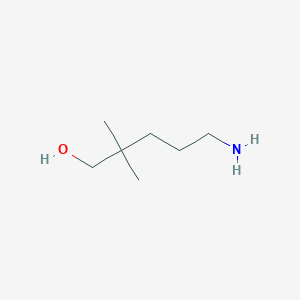
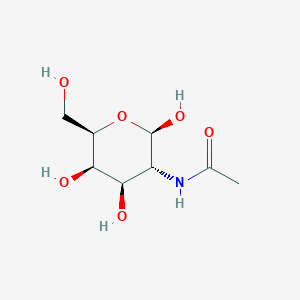

![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
